N-(3-Amino-4-chlorophenyl)-2-methylpropanamide
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Description
“N-(3-Amino-4-chlorophenyl) acylamides” are known to be useful as intermediates for producing disperse textile dyes and couplers for color photography .
Synthesis Analysis
A process for preparing N-(3-amino-4-chlorophenyl) acylamides has been described in a patent . The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent .Molecular Structure Analysis
While the specific structure of “N-(3-Amino-4-chlorophenyl)-2-methylpropanamide” was not found, a related compound “N1-(3-amino-4-chlorophenyl)-2-[2,4-di(tert-pentyl)phenoxy]acetamide” has been described .Chemical Reactions Analysis
The synthesis of N-(3-amino-4-chlorophenyl) acylamides involves the reaction of 1-chloro-2,4-diaminobenzene with acyl chlorides .Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Research by Kubicki et al. (2000) in the "Journal of Molecular Structure" focused on the crystal structures of anticonvulsant enaminones, including derivatives of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide. They explored the hydrogen bonding patterns in these compounds, revealing insights into their molecular interactions and conformations (Kubicki, Bassyouni, & Codding, 2000).
Anticonvulsant Activity
Scott et al. (1993) in the "Journal of medicinal chemistry" continued the evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to N-(3-Amino-4-chlorophenyl)-2-methylpropanamide. This study provided further structure-activity correlations for these anticonvulsant enaminones (Scott et al., 1993).
Anti-Inflammatory and Antioxidant Activity
Kumar et al. (2008) in the "international journal of chemical sciences" synthesized 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, a closely related compound. They screened its acid chloride derivatives for in vitro anti-inflammatory and antioxidant activity, providing a comparative perspective to ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds closely related to N-(3-Amino-4-chlorophenyl)-2-methylpropanamide. For instance, Bhattacharjee et al. (2011) in the "Asian Journal of Research in Chemistry" synthesized and characterized various Schiff bases of 2-Amino-4-(4-Chlorophenyl)Thiophene-3carboxamide, examining their CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKPJCLOEMVSHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588282 |
Source
|
Record name | N-(3-Amino-4-chlorophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-methylpropanamide | |
CAS RN |
916813-19-9 |
Source
|
Record name | N-(3-Amino-4-chlorophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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